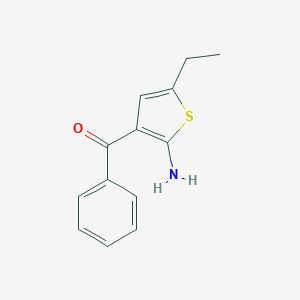![molecular formula C20H24NS+ B374659 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzocbenzothiepin ring system, followed by the introduction of the propyl and trimethylazanium groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium can be compared with other similar compounds, such as:
- [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-dimethylazanium
- [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-ethylazanium
These compounds share a similar core structure but differ in the nature of the substituents attached to the propyl groupcbenzothiepin-11-ylidene)propyl]-trimethylazanium.
Properties
Molecular Formula |
C20H24NS+ |
|---|---|
Molecular Weight |
310.5g/mol |
IUPAC Name |
[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-trimethylazanium |
InChI |
InChI=1S/C20H24NS/c1-21(2,3)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3/q+1/b18-12- |
InChI Key |
MJHKVNYPSBHJGK-PDGQHHTCSA-N |
SMILES |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Isomeric SMILES |
C[N+](C)(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
Canonical SMILES |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Chloro-2-methyl-6,11-dihydrodibenzo[b,e]thiepine](/img/structure/B374576.png)
![Dibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B374577.png)
![3-Bromodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B374578.png)
![3-chloro-5H-benzo[b][1,4]benzothiazepine-6-thione](/img/structure/B374579.png)
![[2-({4-Nitrophenyl}sulfanyl)phenyl]methanol](/img/structure/B374586.png)
![{2-[(2-Chlorophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374587.png)
![{2-[(4-Chlorophenyl)sulfanyl]-4-nitrophenyl}acetic acid](/img/structure/B374588.png)
![{2-[(4-Aminophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374591.png)
![{2-[(2,5-Dichlorophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374592.png)
![8-chloro-5H-benzo[b][1,4]benzothiazepine-6-thione](/img/structure/B374595.png)

![2-[(2-Bromoethyl)oxy]-1-chloronaphthalene](/img/structure/B374598.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)
